molecular formula C13H10FN5O2S2 B2829333 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 892019-82-8

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2829333
CAS No.: 892019-82-8
M. Wt: 351.37
InChI Key: SHEWYMFMKKJJIZ-UHFFFAOYSA-N
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Description

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole and thiadiazole rings, followed by their coupling through a sulfanyl linkage.

    Formation of Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

    Formation of Thiadiazole Ring: This involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the oxadiazole and thiadiazole intermediates through a sulfanyl linkage, typically using a thiolating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced ring-opened products, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, targeting specific molecular pathways involved in these diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.

    Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S2/c1-7-16-18-12(23-7)15-10(20)6-22-13-19-17-11(21-13)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEWYMFMKKJJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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